N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-3-phenylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-3-phenylpropanamide involves various chemical reactions and methodologies. For instance, one study focused on the synthesis and characterization of novel derivatives using cyclocondensation reactions and spectral studies like IR, 1H NMR, 13C NMR, and Mass spectra, indicating the complexity and the detailed analysis required in synthesizing these compounds (Idrees, Kola, & Siddiqui, 2019).
Molecular Structure Analysis
Analysis of the molecular structure is crucial for understanding the properties and reactivity of these compounds. A study by Demir et al. (2016) utilized X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra to characterize the molecular structure, providing insights into the geometrical structure and electronic properties through DFT calculations and TDDFT methodology (Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are explored to understand their potential applications and reactivity. For example, Saeed et al. (2020) reported on the synthesis, X-ray structure characterization, and DFT calculations of new antipyrine derivatives, demonstrating how different intermolecular interactions, such as hydrogen bonding and π-interactions, contribute to the stability of these compounds (Saeed et al., 2020).
properties
IUPAC Name |
N-(3-oxo-1H-2-benzofuran-5-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(9-6-12-4-2-1-3-5-12)18-14-8-7-13-11-21-17(20)15(13)10-14/h1-5,7-8,10H,6,9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFMMFGKVNYFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671423 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-oxo-1H-2-benzofuran-5-yl)-3-phenylpropanamide |
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